molecular formula C9H13NO B1311133 Halostachine CAS No. 495-42-1

Halostachine

Cat. No. B1311133
CAS RN: 495-42-1
M. Wt: 151.21 g/mol
InChI Key: ZCTYHONEGJTYQV-VIFPVBQESA-N
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Description

Halostachine, a molecule of interest in synthetic chemistry, is not directly discussed in the provided papers. However, the papers do provide insights into the synthesis of halostachine analogues and related compounds. Halostachine analogues are synthesized using various methodologies, including the use of haloalkynes and chiral arene-chromium-tricarbonyl complexes. These methods demonstrate the versatility and utility of halostachine and its analogues in the field of organic synthesis, potentially leading to applications in drug discovery and material science .

Synthesis Analysis

The synthesis of halostachine analogues is achieved through several innovative approaches. One method involves the addition of the anion of t-buylformamidine to chiral arene-chromium-tricarbonyl complexes, resulting in high diastereoselectivity and yield after saponification and decomplexation . Another approach uses acid-promoted cyclisation of homochiral halostachine chromium tricarbonyl, which proceeds with retention of configuration . Additionally, a three-step synthesis starting from o-tolualdehyde-chromium-tricarbonyl complex has been developed to produce enantiomerically pure halostachine analogues . These methods highlight the importance of chiral catalysts and complexes in the enantiospecific synthesis of halostachine analogues.

Molecular Structure Analysis

The molecular structure of halostachine analogues is characterized by the presence of an aromatic ring and a secondary amine. The stereochemistry of these compounds is crucial, as demonstrated by the synthesis of enantiomerically pure analogues . The X-ray structure of an intermediate complexed oxazoline confirmed the proposed model for the approach of a nucleophile on arene complexes, which is essential for understanding the stereochemical outcomes of the synthesis .

Chemical Reactions Analysis

Halostachine analogues undergo various chemical reactions that are essential for their synthesis. These include cyclisation reactions that are highly stereoselective and proceed with retention of configuration . The use of haloalkynes in synthetic transformations showcases the ability to retain halogen moieties during reactions, which is beneficial for subsequent structural modifications and bond formations . The reactivity of halostachine analogues towards different reagents and conditions is a key aspect of their chemical analysis.

Physical and Chemical Properties Analysis

While the physical and chemical properties of halostachine itself are not detailed in the provided papers, the properties of haloalkynes and \u03b1-haloketones, which are related to halostachine synthesis, are discussed. Haloalkynes serve as versatile building blocks due to their dual functionalization and diverse reactivity . The reactivity of \u03b1-haloketones towards various nucleophiles and their utility in heterocyclic synthesis are also reviewed, indicating their importance in the synthesis of complex molecules . These properties are instrumental in the development of new synthetic methods and the advancement of chemical synthesis.

Scientific Research Applications

Synthesis Techniques

Halostachine, a compound of interest in various scientific fields, has been the subject of research focused on its synthesis methods. A study presented an efficient three-step one-pot synthesis of (R)-Halostachine and its analogues from O-protected optically active cyanohydrins, achieving yields between 74% and 97% (Zandbergen et al., 1992). This synthesis involves DIBAL reduction of the nitrile to an imine, transimination to a secondary imine, and sodium borohydride reduction to the corresponding N-substituted β-ethanolamine. Additionally, an optically pure (+)-S-Halostachine analogue was synthesized from an optically pure (−)-aR-[o-tolualdehyde]-chromium-tricarbonyl complex, providing a route to various optically pure Halostachine analogues with an ortho-substituted aromatic ring (Solladié-Cavallo et al., 1992).

Stereochemical Applications

The synthesis of Halostachine analogues has also been explored through chiral arene-chromium-tricarbonyl complexes. A study demonstrated high diastereoselectivity in obtaining Halostachine analogues through this method (Solladié-Cavallo & Bencheqroun, 1991). Another research effort described a 4-step synthesis of an R-(−)-Halostachine analogue with an 80% total yield and 94% e.e., highlighting the versatility of this approach in introducing various substituents onto the aromatic ring and alkyl groups on the amine (Solladié-Cavallo & Bencheqroun, 1991).

Potential Applications in Material Sciences and Drug Design

While specific studies on Halostachine were not found in this context, the broader field of halogen bonding, which includes interactions involving halogen atoms like those in Halostachine, has been extensively researched. Halogen bonding occurs when there is a net attractive interaction between an electrophilic region associated with a halogen atom in a molecular entity and a nucleophilic region in another or the same molecular entity. This interaction has been demonstrated to have applications in material sciences, biomolecular recognition, and drug design (Cavallo et al., 2016). The specific advantages of designs based on the use of the halogen bond have been shown to be significant in these fields, indicating potential areas where Halostachine could be explored further.

Safety And Hazards

Halostachine has a GHS labelling with a signal word “Warning”. Hazard statements include H302, H332. Precautionary statements include P261, P264, P270, P271, P301+P312, P304+P312, P304+P340, P312, P330, P501 .

properties

IUPAC Name

(1R)-2-(methylamino)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTYHONEGJTYQV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00879576
Record name Halostachine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Halostachine

CAS RN

495-42-1
Record name Halostachine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Halostachine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halostachine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HALOSTACHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIH8FLV35K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
237
Citations
SJ Coote, SG Davies, D Middlemiss, A Naylor - Tetrahedron: Asymmetry, 1990 - Elsevier
Acid promoted cyclisation of homochiral (R)-N-(3,4-dimethoxyphenethyl)-halostachine proceeds with almost total racemisation to yield 1-phenyl-N-methyl-1,2,4,5-tetrahydrobenz[d]…
Number of citations: 42 www.sciencedirect.com
SJ Coote, SG Davies, D Middlemiss… - Journal of the Chemical …, 1989 - pubs.rsc.org
Acid-promoted cyclisation of (+)-(R)-N-(3,4-dimethoxybenzyl)halostachine tricarbonylchromium at –20 C is highly stereoselective, proceeding with retention of configuration, to yield, …
Number of citations: 37 pubs.rsc.org
A Solladié-Cavallo, S Quazzotti, S Colonna… - Tetrahedron …, 1992 - Elsevier
An optically pure (+)-S-Halostachine analogue 5a was synthesized in 57% total yield and in three steps from optically pure (−)-aR-[o-tolualdehyde]-chromium-tricarbonyl complex 2b. …
Number of citations: 17 www.sciencedirect.com
A Solladié-Cavallo, M Bencheqroun - Tetrahedron: Asymmetry, 1991 - Elsevier
An efficient (80% total yield) 4-step synthesis of a 94% ee R-(−)-Halostachine analogue is described. The method offers the possibility to introduce various substituents onto the aromatic …
Number of citations: 31 www.sciencedirect.com
K Subashini, R Govindarajan, R Surendran… - Journal of Molecular …, 2016 - Elsevier
… Hence, it is also called as Halostachine and was found to be a levorotatory enantiomer. It appears as a colorless solid. The presence of the hydroxyl-group on the benzylic carbon of …
Number of citations: 10 www.sciencedirect.com
SJ Coote, SG Davies, D Middlemiss, A Naylor - Tetrahedron letters, 1989 - Elsevier
Acid promoted cyclisation of homochiral (R)-N-(3,4-dimethoxyphenethyl) halostachine chromium tricarbonyl is stereospecific, proceeding with retention of configuration, to afford, after …
Number of citations: 3 www.sciencedirect.com
CB Davis, BJ Camp - Veterinary and human toxicology, 1983 - pubmed.ncbi.nlm.nih.gov
The vasoactive potential of halostachine, an alkaloid of tall fescue (Festuca arundinaceae, Schreb) in cattle The vasoactive potential of halostachine, an alkaloid of tall fescue (Festuca …
Number of citations: 31 pubmed.ncbi.nlm.nih.gov
CB Davis - 1983 - search.proquest.com
… halostachine showed that racemic halostachine produced pressor effects (42 mm Hg/0.1 mg/kg) and peripheral vasoconstriction. The pressor effects of halostachine … to halostachine …
Number of citations: 1 search.proquest.com
AJ Aasen, CCJ Culvenor, EP Finnie… - Australian Journal of …, 1969 - CSIRO Publishing
… all perloline, but in seedlings halostachine (Ph-CHOH-CH2-… Halostachine is known to have sympathomimetic properties … route or in sequence (halostachine intravenously followed by …
Number of citations: 62 www.publish.csiro.au
SJ Coote, SG Davies, D Middlemiss, A Naylor - Tetrahedron Lett, 1989
Number of citations: 36

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